
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (hereafter referred to by its full systematic name) is a macrocyclic chelator derived from cyclen (1,4,7,10-tetraazacyclododecane). It features three acetic acid pendant arms attached to the nitrogen atoms of the 12-membered macrocyclic ring. This compound is widely studied for its ability to form stable complexes with trivalent metal ions such as Gd(III), Ga(III), and Cu(II), making it critical in medical imaging applications, including magnetic resonance imaging (MRI) and positron emission tomography (PET) . Its structural flexibility allows for functionalization with targeting moieties or sensitive linkers (e.g., acid- or redox-sensitive groups), enabling the development of targeted contrast agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane typically involves the alkylation of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gadolinium, copper, and zinc.
Substitution: Can undergo substitution reactions where the carboxymethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like gadolinium chloride in aqueous or methanolic solutions.
Substitution: Uses reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H26N4O6
- Molecular Weight : 346.38 g/mol
- Structure : DO3A consists of a cyclododecane core with four nitrogen atoms and three carboxymethyl groups attached to it. This structure allows for the formation of stable complexes with metal ions.
Radiopharmaceuticals
DO3A is widely used in the development of radiopharmaceuticals for diagnostic imaging. Its ability to chelate metal ions such as Gallium (Ga) and Lutetium (Lu) makes it an essential component in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
- Gallium Complexes : The synthesis of Gallium-68 labeled probes using DO3A has been reported for PET imaging. These complexes exhibit high stability and favorable pharmacokinetics, making them suitable for cancer diagnostics .
- Lutetium Complexes : Lutetium-177 radiolabeled DO3A derivatives are being explored for targeted radionuclide therapy due to their therapeutic potential against various cancers .
Coordination Chemistry
DO3A serves as a ligand in coordination chemistry due to its ability to form stable complexes with various transition metals. This property is exploited in:
- Metal Ion Detection : DO3A-based sensors have been developed for the detection of metal ions such as lead and cadmium in environmental samples due to their high selectivity and sensitivity .
- Catalysis : Metal complexes formed with DO3A have been studied for catalytic applications, including oxidation reactions and polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, DO3A is utilized to create novel materials through self-assembly processes.
- Gel Formation : Research has demonstrated that DO3A can act as a gelator, forming supramolecular gels that exhibit unique mechanical properties. These gels have potential applications in drug delivery systems and tissue engineering .
- Fluorescent Sensors : DO3A derivatives have been incorporated into fluorescent sensing films that can detect organic amines with high sensitivity. These films are promising for applications in environmental monitoring and safety .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions via its nitrogen and oxygen atoms. This binding forms a stable complex that can alter the properties of the metal ion, such as its solubility and reactivity. In the case of MRI contrast agents, the gadolinium complex enhances the relaxation rate of water protons, improving image contrast .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
(1) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)
- Structure : DOTA contains four acetic acid arms, compared to three in 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid.
- Metal Coordination : The additional arm in DOTA provides an octadentate coordination environment, forming highly stable complexes with larger ions like Gd(III) (log K ~ 25) .
- Applications : Preferred for PET imaging with Ga-68 and therapeutic radionuclides (e.g., Lu-177) due to superior thermodynamic stability .
- Limitations: Slower complexation kinetics compared to smaller chelators like NOTA .
(2) 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)
- Structure : A 9-membered macrocycle with three acetic acid arms.
- Metal Coordination : Forms hexadentate complexes, ideal for smaller ions like Cu(II) (log K ~ 21 for Cu-64) .
- Applications : Superior for Cu-64 labeling due to faster complexation and higher in vivo stability compared to DOTA .
- Thermodynamic Stability : Lower than DOTA for Ga-68, limiting its use in Ga-based PET tracers .
(3) This compound
- Metal Coordination : The three acetic arms create a heptadentate structure, leaving one coordination site available for functionalization or environmental responsiveness (e.g., redox-sensitive contrast agents) .
- Applications : Used in redox-sensitive MRI probes, where the open site enables responsiveness to biochemical changes (e.g., glutathione levels) . Derivatives with acid-sensitive linkers improve tumor-targeting efficacy .
- Stability : Lower thermodynamic stability than DOTA for Gd(III) but sufficient for pH-sensitive applications .
Comparative Data Table
Stability and Kinetic Performance
- Cu-64 Labeling: NOTA exhibits faster complexation kinetics and higher stability with Cu-64 compared to DOTA and this compound. In preclinical studies, NOTA-based PSMA tracers showed 15–20% higher tumor uptake than DOTA analogs .
- Ga-68 Labeling : DOTA remains the gold standard due to its high thermodynamic stability (log K ~ 21 for Ga-68), whereas this compound is less commonly used for Ga-68 .
- Gd(III) MRI Contrast : DOTA-based agents (e.g., Gd-DOTA) dominate clinical use, but this compound derivatives are emerging in research for their responsive properties .
Functionalization and Targeting
- Acid-Sensitive Linkers : this compound derivatives with ω-tritylthio alkyl chains enable pH-dependent release in tumors, improving specificity .
- Redox Sensitivity : The open coordination site in its Gd(III) complex allows reversible binding to thiol-containing molecules (e.g., glutathione), enhancing contrast in hypoxic tumors .
- NOTA and DOTA: Primarily used for conjugation to peptides or antibodies without inherent environmental responsiveness .
Biological Activity
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DOTA) is a versatile chelating agent widely used in medical imaging and targeted radionuclide therapy. This compound's biological activity is primarily attributed to its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic and therapeutic applications.
DOTA is a cyclic tetraamine with four nitrogen atoms and three carboxylic acid groups. Its molecular formula is , and it has a molecular weight of approximately 288.34 g/mol. The structure allows for the coordination of metal ions through the nitrogen atoms and carboxylate groups, facilitating the formation of stable chelates.
DOTA's biological activity can be understood through its interaction with metal ions:
- Chelation : DOTA effectively binds to metal ions such as gadolinium (Gd), lutetium (Lu), and copper (Cu), forming stable complexes that can be utilized in imaging and therapy.
- Targeting Tumors : When conjugated to biomolecules like peptides or antibodies, DOTA-labeled compounds can target specific tumor cells, enhancing the delivery of therapeutic agents directly to cancerous tissues.
Imaging
DOTA is extensively used in radiopharmaceuticals for imaging applications:
- MRI Contrast Agents : DOTA-Gd complexes are employed as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.
- Positron Emission Tomography (PET) : DOTA-labeled compounds are used in PET imaging for tracking biological processes and diagnosing diseases such as cancer.
Therapeutic Applications
The therapeutic potential of DOTA is significant:
- Radionuclide Therapy : DOTA can be conjugated with radioactive isotopes like for targeted radionuclide therapy (TRNT). This approach allows for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissues.
- Clinical Trials : Several clinical studies have demonstrated the efficacy of DOTA-conjugated radiopharmaceuticals in treating various cancers. For instance, studies involving have shown promising results in neuroendocrine tumors.
Case Study 1: Alzheimer's Disease Imaging
A study investigated the use of DOTA-based complexes for imaging amyloid-beta plaques in Alzheimer’s disease models. The research demonstrated that DOTA-labeled compounds showed high brain uptake in transgenic mice models compared to wild-type mice, indicating potential for early diagnosis of Alzheimer's disease through non-invasive imaging techniques .
Case Study 2: Targeted Radionuclide Therapy
In another study focusing on targeted radionuclide therapy using , patients with metastatic neuroendocrine tumors exhibited significant tumor reduction after treatment. The study highlighted the effectiveness of DOTA as a chelator that stabilizes radioactive isotopes for therapeutic use while maintaining low toxicity levels .
Comparative Analysis of DOTA Complexes
The following table summarizes the biological activity and applications of various DOTA-metal complexes:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing DO3A derivatives with acid-sensitive functional groups?
- Methodology : Alkylation of cyclen (1,4,7,10-tetraazacyclododecane) hydrobromide salts with α-bromoacetamides, followed by hydrolysis, enables the introduction of acid-sensitive groups (e.g., ω-tritylthio alkyl chains). This approach avoids harsh acidic conditions during deprotection, improving yields . Key steps include optimizing reaction stoichiometry and monitoring intermediates via HPLC or NMR.
Q. How can the structure of DO3A-metal complexes be validated?
- Methodology : X-ray crystallography is critical for confirming coordination geometry. For example, the Gd(III)-DO3A complex’s structure was resolved using single-crystal X-ray diffraction, revealing octadentate binding via three acetate arms and four nitrogen atoms . Complementary techniques include ESI-MS for molecular weight verification and UV-Vis spectroscopy for assessing ligand-metal charge-transfer transitions.
Q. What safety precautions are essential when handling DO3A in laboratory settings?
- Methodology : Use full chemical suits and respiratory protection (e.g., NIOSH-approved OV/AG/P99 cartridges) to prevent inhalation of dust or vapors. In case of skin contact, rinse immediately with water for 15 minutes. Avoid draining DO3A solutions into sewage systems due to potential environmental persistence .
Advanced Research Questions
Q. How can DO3A-based contrast agents be designed for redox-sensitive MRI applications?
- Methodology : Incorporate thiol-terminated linkers (e.g., 3,6-dioxanonyl chains) into DO3A derivatives to enable reversible binding to serum albumin (HSA). Computational docking (e.g., using HSA crystal structures) guides linker selection by predicting interactions with residues like Thr83 and Tyr84 . Evaluate redox sensitivity by measuring relaxivity changes in reducing environments (e.g., glutathione-rich media).
Q. What factors contribute to contradictory relaxivity (r₁) values in DO3A vs. DOTA complexes?
- Methodology : Relaxivity differences arise from structural variations: DO3A’s incomplete acetate coordination reduces water-exchange rates compared to DOTA. Measure r₁ at standardized conditions (37°C, 7 Tesla) and account for pH, temperature, and HSA-binding effects. For instance, Gd-DO3A exhibits lower r₁ (4.3 mM⁻¹s⁻¹) than Gd-DOTA (5.8 mM⁻¹s⁻¹) due to weaker hydration .
Q. How does DO3A’s thermodynamic stability compare to other macrocyclic chelators for lanthanides?
- Methodology : Conduct pH-potentiometric titrations to determine stability constants (log K). DO3A’s tridentate acetate configuration provides lower stability than DOTA’s tetradentate system but higher than linear chelators like DTPA. For example, Gd-DO3A has log K ≈ 16.5, while Gd-DOTA exceeds 25 . Pair with speciation studies to assess metal release under physiological conditions.
Q. What strategies improve tumor targeting of DO3A-conjugated radiopharmaceuticals?
- Methodology : Conjugate DO3A to tumor-specific peptides (e.g., cyclo(RGDfK) for integrin targeting) via amide or thiourea linkages. Use pre-clinical models to compare biodistribution: for instance, ⁶⁸Ga-DO3A-TATE showed higher tumor-to-background ratios than DOTA analogs due to altered pharmacokinetics . Optimize linker length and hydrophilicity to enhance tumor penetration.
Q. How can DO3A-p-sulfonatocalix[4]arene-lanthanide complexes reduce cytotoxicity in biomedical applications?
- Methodology : Co-coordinate DO3A with p-sulfonatocalix[4]arene to form stable lanthanide complexes. In vitro cytotoxicity assays (e.g., MTT) revealed CC₅₀ values >30 μM, indicating low toxicity. Structural analysis via X-ray crystallography showed lanthanide binding at sulfonate groups, reducing free ion release .
Q. Data Conflict Resolution
Q. Why do solubility properties of DO3A derivatives vary across studies?
- Analysis : Discrepancies arise from functional group modifications. For example, DO3A with hydrophobic tritylthio chains may require organic solvents (DMF/DMSO), while hydrophilic variants (e.g., DO3A-glutaric acid) exhibit aqueous solubility. Always report solvent systems and purity levels (≥95%) when comparing data .
Q. How to address inconsistencies in HSA-binding affinity of DO3A complexes?
- Analysis : Binding assays must control for thiol oxidation states. The Gd-DO3A-thiol complex’s HSA affinity (Kd ≈ 10⁻⁶ M) is abolished if the thiol group is oxidized. Use fresh dithiothreitol (DTT) to maintain reducing conditions and validate via competitive inhibition assays with homocysteine .
Key Tables
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-37-9 | |
Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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